CDP-840, also known as 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine, is a selective and potent inhibitor of phosphodiesterase type IV (PDE4). This compound has been primarily investigated for its potential therapeutic applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its ability to modulate intracellular levels of cyclic adenosine monophosphate (cAMP) .
CDP-840 is classified under the category of phosphodiesterase inhibitors, which are compounds that prevent the breakdown of cAMP, a secondary messenger involved in various cellular processes. The compound has been synthesized and studied in various research settings, particularly in the context of its anti-inflammatory properties .
The synthesis of CDP-840 involves several key steps, predominantly utilizing palladium(II)-catalyzed reactions. The process can be summarized as follows:
In industrial settings, the synthesis follows similar routes but is scaled up using large reactors for bulk synthesis. Quality control measures are implemented rigorously to maintain product consistency .
CDP-840 has a complex molecular structure characterized by its molecular formula and a molecular weight of approximately .
COC1=C(C=C(C=C1)C(CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4
UTUUPXBCDMQYRR-UHFFFAOYSA-N
.The structure features multiple aromatic rings and functional groups that contribute to its biological activity.
CDP-840 participates in various chemical reactions, including:
The major products from these reactions include oxidative metabolites and phase II conjugates that may influence the pharmacokinetics of CDP-840 .
CDP-840 exerts its pharmacological effects primarily by inhibiting phosphodiesterase type IV enzymes. This inhibition leads to increased intracellular levels of cAMP, which activates protein kinase A (PKA). The activation of PKA modulates various cellular processes, particularly those related to inflammation and immune responses .
The elevated cAMP levels inhibit the release of pro-inflammatory mediators from cells, thereby contributing to the therapeutic effects observed in conditions like asthma and COPD.
CDP-840 appears as a solid compound under standard laboratory conditions. Its solubility profile varies depending on the solvent used.
Key chemical properties include:
These properties are critical for understanding the compound's behavior in biological systems and during synthesis.
CDP-840 has been extensively researched for its potential therapeutic applications, particularly:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: